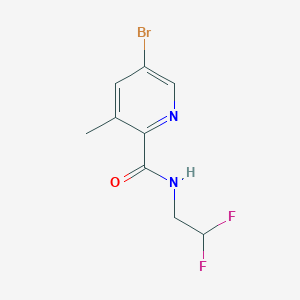

5-Bromo-N-(2,2-difluoroethyl)-3-methylpicolinamide

Description

5-Bromo-N-(2,2-difluoroethyl)-3-methylpicolinamide is a pyridine-derived compound featuring a bromine atom at position 5, a methyl group at position 3, and a 2,2-difluoroethylamide substituent. This structure combines halogenation and fluorinated alkyl chains, which are common in agrochemical and pharmaceutical intermediates due to their electronic and steric effects.

Properties

IUPAC Name |

5-bromo-N-(2,2-difluoroethyl)-3-methylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2N2O/c1-5-2-6(10)3-13-8(5)9(15)14-4-7(11)12/h2-3,7H,4H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMCMHBLCDSAEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)NCC(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(2,2-difluoroethyl)-3-methylpicolinamide typically involves the reaction of 3-methylpicolinic acid with bromine to introduce the bromine atom at the 5-position. This is followed by the reaction with 2,2-difluoroethylamine to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-N-(2,2-difluoroethyl)-3-methylpicolinamide may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(2,2-difluoroethyl)-3-methylpicolinamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Reduction Reactions: Reduction can be used to modify the difluoroethyl group or the picolinamide backbone.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

5-Bromo-N-(2,2-difluoroethyl)-3-methylpicolinamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(2,2-difluoroethyl)-3-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoroethyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Analog: 5-Bromo-N,6-dimethylpicolinamide (CAS Not Specified)

Key Differences :

- Substituents : Methyl groups at positions 6 (pyridine) and N-amide, versus 3-methyl and N-(2,2-difluoroethyl) in the target compound.

- Synthesis : Synthesized via methylamine reaction with methyl 5-bromo-6-methylpicolinate (75% yield) .

- Physicochemical Properties :

- Molecular Weight: 229 g/mol (ES+ [M+H]+) vs. ~272 g/mol (estimated for target compound).

- Solubility: Likely lower hydrophilicity due to lack of fluorine.

Functional Impact : The difluoroethyl group enhances lipophilicity and metabolic stability compared to methyl-substituted amides.

Structural Analog: 2-Bromo-3-methylpyridine (CAS 3430-17-9)

Key Differences :

- Functional Groups : Lacks the amide moiety, reducing hydrogen-bonding capacity and polarity.

- Safety Profile : Classified under HazCom 2012; likely less reactive than amide derivatives due to simpler structure .

Functional Impact : The absence of an amide group limits its utility in drug design but makes it a versatile precursor for further functionalization.

Structural Analog: 5-Bromo-N,3-dimethoxy-N-methylpicolinamide

Key Differences :

- Substituents : Methoxy groups at positions 3 and N-methyl versus 3-methyl and N-(2,2-difluoroethyl).

- Functional Impact: Increased hydrophilicity from methoxy groups may improve aqueous solubility but reduce membrane permeability.

Structural Analog: N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide (CAS 446299-84-9)

Key Differences :

- Amide Substituent : Bulky pivaloyl (2,2-dimethylpropanamide) group versus difluoroethyl.

- Molecular Weight : 271.15 g/mol vs. ~272 g/mol (target compound).

- Synthetic Flexibility: The pivaloyl group may hinder further derivatization due to steric hindrance .

Physicochemical and Functional Group Analysis

Table 1: Comparative Properties of Selected Analogs

Table 2: Functional Group Impact

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.